5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and two diethylamine groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chlorobenzonitrile with diethylamine and hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the triazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Chemical Reactions Analysis
5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its triazole core, which is known for its biological activity.
Biological Studies: It is used in biological studies to investigate its potential as an antiviral, antifungal, or anticancer agent.
Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies involving triazole derivatives.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
Fluconazole: A triazole antifungal medication used to treat fungal infections.
Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C12H15ClN4 |
---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C12H15ClN4/c1-3-17(4-2)12-14-11(15-16-12)9-6-5-7-10(13)8-9/h5-8H,3-4H2,1-2H3,(H,14,15,16) |
InChI Key |
JXJVORVZTPURKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC(=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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